2-bromo-6-ethoxy-4-(1-phenylbenzo[f]quinolin-3-yl)phenol
Overview
Description
2-bromo-6-ethoxy-4-(1-phenylbenzo[f]quinolin-3-yl)phenol, also known as BEBP, is a synthetic compound that has been widely studied for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-bromo-6-ethoxy-4-(1-phenylbenzo[f]quinolin-3-yl)phenol is not fully understood, but it is believed to involve the inhibition of various signaling pathways in cells. Studies have shown that 2-bromo-6-ethoxy-4-(1-phenylbenzo[f]quinolin-3-yl)phenol can inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. It can also inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response. These inhibitory effects may contribute to the therapeutic properties of 2-bromo-6-ethoxy-4-(1-phenylbenzo[f]quinolin-3-yl)phenol.
Biochemical and Physiological Effects:
2-bromo-6-ethoxy-4-(1-phenylbenzo[f]quinolin-3-yl)phenol has been shown to have various biochemical and physiological effects in cells and animal models. It can induce apoptosis, or programmed cell death, in cancer cells and inhibit cell proliferation. It can also reduce inflammation and oxidative stress, which are involved in many diseases. In addition, 2-bromo-6-ethoxy-4-(1-phenylbenzo[f]quinolin-3-yl)phenol has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
2-bromo-6-ethoxy-4-(1-phenylbenzo[f]quinolin-3-yl)phenol has several advantages for lab experiments, including its high purity and stability, and its ability to penetrate cell membranes. However, it also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations should be taken into consideration when designing experiments with 2-bromo-6-ethoxy-4-(1-phenylbenzo[f]quinolin-3-yl)phenol.
Future Directions
There are several future directions for research on 2-bromo-6-ethoxy-4-(1-phenylbenzo[f]quinolin-3-yl)phenol. One area of interest is its potential use in combination with other drugs or therapies for cancer treatment. Another area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further studies are also needed to fully understand the mechanism of action of 2-bromo-6-ethoxy-4-(1-phenylbenzo[f]quinolin-3-yl)phenol and its potential side effects.
In conclusion, 2-bromo-6-ethoxy-4-(1-phenylbenzo[f]quinolin-3-yl)phenol is a synthetic compound that has shown promising therapeutic properties in various fields of medicine. Its synthesis method has been optimized to achieve high yields and purity, and it has been studied for its anticancer, neuroprotective, and immunomodulatory properties. While its mechanism of action is not fully understood, it is believed to involve the inhibition of various signaling pathways in cells. Future research on 2-bromo-6-ethoxy-4-(1-phenylbenzo[f]quinolin-3-yl)phenol may lead to new treatments for cancer and neurodegenerative diseases.
Scientific Research Applications
2-bromo-6-ethoxy-4-(1-phenylbenzo[f]quinolin-3-yl)phenol has been studied for its potential therapeutic applications in various fields of medicine, including cancer research, neurology, and immunology. Studies have shown that 2-bromo-6-ethoxy-4-(1-phenylbenzo[f]quinolin-3-yl)phenol has anticancer properties and can inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In addition, 2-bromo-6-ethoxy-4-(1-phenylbenzo[f]quinolin-3-yl)phenol has been studied for its immunomodulatory properties and its potential use in treating autoimmune diseases.
properties
IUPAC Name |
2-bromo-6-ethoxy-4-(1-phenylbenzo[f]quinolin-3-yl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20BrNO2/c1-2-31-25-15-19(14-22(28)27(25)30)24-16-21(17-8-4-3-5-9-17)26-20-11-7-6-10-18(20)12-13-23(26)29-24/h3-16,30H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXWVVUMOIDNQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C2=NC3=C(C4=CC=CC=C4C=C3)C(=C2)C5=CC=CC=C5)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-ethoxy-4-(1-phenylbenzo[f]quinolin-3-yl)phenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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